molecular formula C17H13N3O B14182299 4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one CAS No. 833479-73-5

4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one

Cat. No.: B14182299
CAS No.: 833479-73-5
M. Wt: 275.30 g/mol
InChI Key: GSHOODYKNVZNML-UHFFFAOYSA-N
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Description

4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other bioactive molecules . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of polylithiated intermediates, which are condensed with methyl 4-methylbenzoate to afford the desired product . The reaction conditions often require the use of strong bases such as lithium diisopropylamide (LDA) and subsequent acid cyclization.

Industrial Production Methods

Industrial production methods for isoquinoline derivatives, including this compound, often involve catalytic processes. These methods can include palladium-catalyzed coupling reactions and copper-catalyzed cyclizations, which provide high yields and short reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives .

Mechanism of Action

The mechanism of action of 4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-Methylphenyl)-3,4-dihydro-5H-pyrazolo[3,4-c]isoquinolin-5-one include other isoquinoline derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities. Its structure allows for unique interactions with molecular targets, making it a valuable compound in various fields of research .

Properties

CAS No.

833479-73-5

Molecular Formula

C17H13N3O

Molecular Weight

275.30 g/mol

IUPAC Name

4-(4-methylphenyl)-3H-pyrazolo[3,4-c]isoquinolin-5-one

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)20-16-15(10-18-19-16)13-4-2-3-5-14(13)17(20)21/h2-10H,1H3,(H,18,19)

InChI Key

GSHOODYKNVZNML-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=NN3)C4=CC=CC=C4C2=O

Origin of Product

United States

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